COR170

Description

Properties

IUPAC Name |

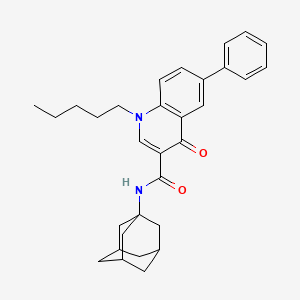

N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJISJDTJJYBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

COR170 mechanism of action in T-cell activation

An In-Depth Technical Guide to the Mechanism of Action of COR170 in T-Cell Activation

Disclaimer: As of December 2025, there is no publicly available information regarding a specific therapeutic agent or research compound designated "this compound" and its mechanism of action in T-cell activation. The following guide is a structured template based on established principles of immunology and drug development. It is designed to be populated with specific data for this compound should such information become available. This document will, therefore, outline the general mechanisms of T-cell activation and provide a framework for presenting data on a hypothetical T-cell modulating agent.

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for this compound, a novel immunomodulatory agent. It is intended for researchers, scientists, and drug development professionals. The guide details the molecular interactions and signaling pathways through which this compound modulates T-cell activation, supported by quantitative data from key preclinical experiments.

Introduction to T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response, essential for clearing pathogens and eliminating malignant cells. The process is initiated when a T-cell receptor (TCR) recognizes a specific antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). This primary signal (Signal 1) is insufficient on its own and requires a co-stimulatory signal (Signal 2), typically the interaction between CD28 on the T-cell and CD80/CD86 on the APC, to ensure a robust and productive immune response.[1][2] A third signal (Signal 3), provided by cytokines, directs T-cell differentiation into specific effector or memory subtypes.

The intracellular signaling cascade following TCR and CD28 engagement is complex, involving multiple pathways that culminate in the activation of key transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3] These transcription factors orchestrate the genetic program of T-cell activation, leading to cytokine production, proliferation, and the development of effector functions.

Hypothetical Mechanism of Action of this compound

This section would be populated with specific details about this compound. For the purpose of this template, we will hypothesize that this compound is a small molecule inhibitor of the calcineurin-NFAT pathway.

This compound is a potent and selective inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT transcription factors.[6] Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of key genes required for T-cell activation, including Interleukin-2 (IL-2). This targeted action is designed to suppress T-cell-mediated immune responses.

Signaling Pathway Diagram

The following diagram illustrates the central role of the calcineurin-NFAT pathway in T-cell activation and the proposed point of intervention for this compound.

Caption: this compound inhibits calcineurin, blocking NFAT dephosphorylation.

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Type | IC50 (nM) |

| Enzymatic Assay | Recombinant Human Calcineurin | - | Data |

| Cellular Assay | NFAT Reporter Gene | Jurkat T-cells | Data |

| Cellular Assay | IL-2 Production | Primary Human CD4+ T-cells | Data |

| Cellular Assay | T-cell Proliferation (CFSE) | Primary Human CD4+ T-cells | Data |

Table 2: Selectivity Profile of this compound

| Target | IC50 (nM) | Fold Selectivity (vs. Calcineurin) |

| Calcineurin | Data | 1x |

| Protein Phosphatase 1 (PP1) | Data | Data |

| Protein Phosphatase 2A (PP2A) | Data | Data |

| Other relevant off-targets | Data | Data |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments that would be cited.

Calcineurin Enzymatic Assay

Objective: To determine the direct inhibitory activity of this compound on purified calcineurin.

Methodology:

-

Recombinant human calcineurin, calmodulin, and a phosphopeptide substrate (RII peptide) are used.

-

This compound is serially diluted in DMSO and pre-incubated with calcineurin and calmodulin in assay buffer.

-

The reaction is initiated by the addition of the RII phosphopeptide.

-

The amount of free phosphate (B84403) released is measured using a colorimetric method (e.g., Malachite Green assay).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

NFAT Reporter Gene Assay

Objective: To measure the functional inhibition of the NFAT pathway in a cellular context.

Methodology:

-

Jurkat T-cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NFAT-responsive promoter.

-

Cells are pre-incubated with various concentrations of this compound.

-

T-cell activation is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, which bypass the TCR to directly activate downstream signaling and increase intracellular calcium.

-

After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Results are normalized to a control (e.g., constitutively expressed Renilla luciferase) to account for cell viability.

T-Cell Proliferation Assay (CFSE)

Objective: To assess the effect of this compound on T-cell proliferation.

Methodology:

-

Primary human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

-

Labeled cells are cultured in the presence of varying concentrations of this compound.

-

T-cell activation and proliferation are stimulated using anti-CD3 and anti-CD28 antibodies.

-

After 3-5 days, cells are harvested, and CFSE fluorescence is analyzed by flow cytometry. Each peak of halved fluorescence intensity represents a cell division.

Experimental Workflow Diagram

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data would be summarized here to conclude that this compound is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway. Its mechanism of action translates to effective suppression of T-cell activation and proliferation in vitro. These findings would support the continued development of this compound as a potential therapeutic for T-cell-mediated inflammatory and autoimmune diseases. Further studies would be required to establish its in vivo efficacy, safety, and pharmacokinetic profile.

References

- 1. T-cell activation | British Society for Immunology [immunology.org]

- 2. T Cell Activation: Mechanisms In Vivo And In Vitro [antineo.fr]

- 3. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcineurin/NFAT coupling participates in pathological, but not physiological, cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The calcineurin-NFAT pathway negatively regulates megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Inhibition of PD-L1 and VISTA by CA-170: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By inhibiting these two distinct and non-redundant negative regulatory pathways in the tumor microenvironment, CA-170 aims to restore and enhance the anti-tumor activity of the immune system.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data available for CA-170, with a focus on its mechanism of action, experimental validation, and quantitative therapeutic potential.

Core Concepts: PD-L1 and VISTA Signaling

The PD-1/PD-L1 and VISTA pathways are critical negative regulators of T-cell activation, often exploited by tumors to evade immune surveillance.

PD-1/PD-L1 Pathway: The interaction between PD-1 on activated T-cells and its ligand PD-L1, frequently overexpressed on tumor cells, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity.

VISTA Pathway: VISTA, primarily expressed on hematopoietic cells, can function as both a ligand and a receptor to suppress T-cell activation. It is considered a non-redundant checkpoint to PD-1/PD-L1 and its upregulation has been observed as a potential resistance mechanism to anti-PD-1/PD-L1 therapies.[5]

Mechanism of Action of CA-170

CA-170 was developed to simultaneously block both the PD-L1 and VISTA pathways.[3] However, the precise mechanism of its interaction with PD-L1 has been a subject of investigation. While initial reports suggested direct binding and disruption of the PD-1/PD-L1 interaction, subsequent biophysical studies, including Nuclear Magnetic Resonance (NMR) and Homogeneous Time-Resolved Fluorescence (HTRF) assays, have indicated a lack of direct binding of CA-170 to PD-L1.[6]

The current leading hypothesis is that CA-170 functions by inducing the formation of a non-functional or "defective" ternary complex between PD-1, PD-L1, and CA-170.[7] This complex, while not preventing the physical association of PD-1 and PD-L1, is thought to alter the conformation or signaling cascade in a way that abrogates the inhibitory signal, thereby restoring T-cell function.

Quantitative Data Summary

Preclinical In Vitro Efficacy

| Assay | Target | Metric | Value | Reference |

| T-cell Proliferation & IFN-γ Secretion | PD-L1 | Functional Rescue | Potent | [7] |

| T-cell Proliferation & IFN-γ Secretion | VISTA | Functional Rescue | Potent | [7] |

Note: Specific IC50/EC50 values for functional assays are not publicly available.

Preclinical In Vivo Efficacy

| Tumor Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |

| MC38 Colon Carcinoma | CA-170 | 10 mg/kg/day (oral) | 43% (p < 0.01) | N/A |

| MC38 Colon Carcinoma | anti-PD-1 Ab | 100 µ g/animal/week (subcutaneous) | 36% (p < 0.05) | N/A |

| B16F1 Melanoma | CA-170 | 10 mg/kg | 23% | [8] |

| B16F1 Melanoma | CA-170 | 100 mg/kg | 41% | [8] |

| B16F1 Melanoma | anti-PD-1 Ab | 100 µ g/day | 7% | [8] |

Pharmacokinetic Parameters

| Species | Dose | Bioavailability | t1/2 (half-life) | Reference |

| Mouse | N/A | ~40% | ~0.5 - 3.4 hours | [7][9] |

| Cynomolgus Monkey | N/A | <10% | ~3.25 - 4.0 hours | [9] |

| Human (Phase 1) | 50-1200 mg | Dose-proportional exposure | ~4 - 9.5 hours | [7] |

Clinical Efficacy (Phase 2)

| Tumor Type | Metric | Value | Reference |

| Classical Hodgkin Lymphoma | Objective Response Rate (ORR) | 30% | [7] |

| Non-squamous NSCLC | Clinical Benefit Rate (CBR) | >85% | [4][7] |

| Non-squamous NSCLC | Progression-Free Survival (PFS) | 19.6 weeks | [4] |

Experimental Protocols

In Vitro T-cell Activation Assay

This assay is designed to measure the ability of CA-170 to rescue T-cell function from PD-L1 or VISTA-mediated suppression.

Methodology:

-

Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Stimulation and Inhibition: PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells. Concurrently, recombinant human PD-L1 or VISTA protein is added to the culture to suppress T-cell activation.

-

Treatment: CA-170 is added to the cultures at a range of concentrations.

-

Incubation: The cells are incubated for 72 to 96 hours.

-

Endpoint Measurement:

-

T-cell Proliferation: Assessed by Carboxyfluorescein succinimidyl ester (CFSE) dilution assay using flow cytometry.

-

IFN-γ Secretion: The concentration of Interferon-gamma in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

In Vivo Murine Tumor Models (e.g., MC38)

Syngeneic mouse tumor models are utilized to evaluate the in vivo anti-tumor efficacy of CA-170.

Methodology:

-

Cell Culture and Implantation: MC38 colon adenocarcinoma cells are cultured and then implanted subcutaneously into the flank of C57BL/6 mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³), after which the mice are randomized into treatment and control groups.

-

Treatment Administration: CA-170 is administered orally, typically on a daily schedule. Control groups receive a vehicle control or a positive control such as an anti-PD-1 antibody.

-

Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors and spleens may be harvested for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry to assess pharmacodynamic effects, such as the activation and proliferation of CD8+ T-cells.[7]

Clinical Development

CA-170 has undergone Phase 1 (NCT02812875) and Phase 2 clinical trials in patients with advanced solid tumors and lymphomas.[6][10] The Phase 1 dose-escalation study established a favorable safety profile with doses up to 1200 mg twice daily being well-tolerated.[5] The pharmacokinetic profile showed dose-proportional exposure and a relatively short half-life, which may allow for better management of potential immune-related adverse events compared to monoclonal antibodies.[5][7]

Phase 2 studies have shown encouraging signs of clinical activity, particularly in classical Hodgkin lymphoma and non-squamous non-small cell lung cancer (NSCLC).[4][7]

Conclusion

CA-170 represents an innovative approach in cancer immunotherapy as an oral, dual inhibitor of PD-L1 and VISTA. Its unique proposed mechanism of action, involving the formation of a defective ternary complex with PD-1 and PD-L1, sets it apart from traditional antibody-based checkpoint inhibitors. Preclinical data have demonstrated its ability to activate T-cells and inhibit tumor growth. Early clinical trial results have shown a manageable safety profile and promising anti-tumor activity in certain malignancies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CA-170 across a broader range of cancers.

References

- 1. Facebook [cancer.gov]

- 2. CA-170 - Wikipedia [en.wikipedia.org]

- 3. curis.com [curis.com]

- 4. Curis and Aurigene Announce Amendment of Collaboration for the Development and Commercialization of CA-170 - Aurigene [aurigene.com]

- 5. curis.com [curis.com]

- 6. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

- 9. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Effects of CA-170 on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CA-170, a first-in-class, orally available small molecule immune checkpoint inhibitor. It details the mechanism of action, preclinical and clinical data, and its modulatory effects on the tumor microenvironment (TME). This guide is intended for professionals in the fields of oncology, immunology, and pharmaceutical development.

Introduction to CA-170

CA-170 is an investigational small molecule designed to selectively target and inhibit the immune checkpoint proteins Programmed Death Ligand-1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] These proteins are crucial negative regulators of T-cell function, often exploited by tumors to evade immune surveillance.[2][3] By antagonizing these pathways, CA-170 aims to restore and amplify the immune system's capacity to recognize and eliminate cancer cells.[1] Its oral bioavailability presents a potential advantage over antibody-based immunotherapies, offering ease of administration and a shorter pharmacokinetic profile that may aid in managing immune-related adverse events.[4]

Mechanism of Action

CA-170 functions as a dual antagonist of the PD-1/PD-L1 and VISTA pathways. Preclinical evidence suggests a unique mechanism for its activity.

-

PD-L1/PD-L2 Inhibition : Unlike monoclonal antibodies that typically block the interaction between PD-1 and its ligands, CA-170 is proposed to bind to PD-L1 and induce the formation of a defective, non-signaling ternary complex with PD-1.[4][5] This action effectively abrogates the suppressive signal without preventing the physical association of the receptor and ligand.[4][5]

-

VISTA Inhibition : VISTA is another potent negative checkpoint regulator expressed primarily on hematopoietic cells, including within the TME.[3] Its expression pattern is distinct from PD-L1, suggesting a non-redundant role in immune suppression.[3] CA-170's ability to also inhibit VISTA allows it to address a separate mechanism of T-cell suppression, potentially broadening its anti-tumor activity.[3][4]

The dual targeting of these pathways may result in a more robust anti-tumor immune response compared to single-pathway blockade.[3][6]

Signaling Pathway Diagram

Preclinical Data

Extensive preclinical studies have demonstrated CA-170's ability to modulate the immune system and exert anti-tumor effects.

In Vitro Activity

In vitro functional assays have confirmed that CA-170 potently rescues T-cell activity from immune suppression. In cell culture, CA-170 restored the proliferation and Interferon-gamma (IFN-γ) secretion of lymphocytes that were suppressed by recombinant PD-L1, PD-L2, or VISTA proteins.[3][7] The activity was comparable to that of blocking antibodies.[7]

In Vivo Efficacy and Immunophenotyping

Studies in syngeneic mouse tumor models have shown that oral administration of CA-170 leads to significant anti-tumor activity.[4][5] This efficacy is associated with profound changes within the tumor microenvironment.

Table 1: Summary of CA-170 Effects on the Tumor Microenvironment in Mouse Models

| Model | Treatment | Key Findings in TME | Reference |

| CT26 Colon Carcinoma | CA-170 (10 mg/kg, daily) | - Increased proliferation (Ki67+) of CD8+ and CD4+ TILs- Increased activation (OX-40+) of CD8+ and CD4+ TILs | [5] |

| MC38 Colon Adenocarcinoma | CA-170 (3 mg/kg, daily) | - Increased Granzyme B secreting CD8+ T-cells in tumor- Increased IFN-γ secreting CD8+ T-cells in blood and tumor | [5] |

| Carcinogen-Induced Lung Tumor | CA-170 (alone or with KRAS vaccine) | - Increased infiltration of CD8+ T-cells- Enhanced effector memory phenotype (CD44+CD62L-) of CD8+ T-cells- Decreased infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs) | [8][9] |

Pharmacokinetics and Safety

Pharmacokinetic profiles have been established in multiple species.

Table 2: Pharmacokinetic Properties of CA-170

| Species | Oral Bioavailability | Plasma Half-life | Reference |

| Mouse | ~40% | ~0.5 hours | [7][10] |

| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours | [7][10] |

In preclinical toxicology studies, CA-170 was found to be safe and well-tolerated in rodents and non-human primates, with no toxicity observed at doses up to 1000 mg/kg administered for 28 consecutive days.[7][10]

Clinical Data

CA-170 has advanced into human clinical trials, providing initial insights into its safety and efficacy profile in patients with advanced cancers.

Phase 1 Dose-Escalation Study (NCT02812875)

A Phase 1 trial evaluated the safety of CA-170 in patients with advanced solid tumors and lymphomas. The study established an acceptable safety profile with doses escalated up to 1200 mg twice daily.[11]

Phase 2 Efficacy Findings

Early clinical data from a Phase 2 study have shown signs of clinical activity.

Table 3: Summary of Phase 2 Clinical Observations with CA-170

| Parameter | Observation | Reference |

| Efficacy | - Clinical Benefit Rate (CBR) is in a similar range as observed with PD-1/PD-L1 antibodies.- Better efficacy results (higher CBR) were noted at a lower dosage (400 mg), consistent with a preclinical bell-shaped curve of immune activation. | [11] |

| Safety | - Generally well-tolerated.- Immune-Related Adverse Events (irAEs) were observed in a subset of patients.- Observed irAEs include hypothyroidism, skin rash, neutropenia, and anemia.- Hematological irAEs were reversible and of shorter duration compared to those reported with antibody therapies. | [11] |

The observation of a bell-shaped dose-response curve suggests that optimal immune activation may occur within a specific therapeutic window.[11]

Experimental Protocols

The following sections outline the general methodologies used in the preclinical evaluation of CA-170.

In Vitro T-Cell Functional Assays

-

Objective : To determine if CA-170 can rescue T-cell function from PD-L1 or VISTA-mediated inhibition.

-

Cell Culture : Human peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.

-

Inhibition : Recombinant human PD-L1, PD-L2, or VISTA protein is added to the culture to suppress T-cell activation.

-

Treatment : CA-170 is added at various concentrations to the inhibited cell cultures.

-

Readout : After a period of incubation (e.g., 72 hours), supernatants are collected and analyzed for IFN-γ levels by ELISA. T-cell proliferation is measured via methods such as CFSE dilution or BrdU incorporation.

In Vivo Syngeneic Mouse Model Studies

-

Objective : To evaluate the anti-tumor efficacy and immunomodulatory effects of CA-170 in vivo.

-

Tumor Implantation : Immunocompetent mice (e.g., BALB/c or C57BL/6) are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26 or MC38).

-

Treatment : Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. CA-170 is administered orally, typically on a daily schedule. A positive control group receiving an anti-PD-1 antibody may be included.

-

Efficacy Measurement : Tumor volume is measured periodically (e.g., 2-3 times per week) with calipers.

-

Pharmacodynamic Analysis : At the end of the study, tumors and spleens are harvested. Tumors are dissociated into single-cell suspensions.

-

Immunophenotyping : Tumor-infiltrating lymphocytes (TILs) are analyzed by multi-color flow cytometry using antibodies against markers of cell lineage (CD4, CD8), activation (OX-40, ICOS), proliferation (Ki67), and exhaustion (PD-1, Tim-3). Intracellular staining is used to measure cytokine production (IFN-γ, Granzyme B).

Experimental Workflow Diagram

Summary and Future Directions

CA-170 is a promising oral immune checkpoint inhibitor that affects the tumor microenvironment by activating both CD4+ and CD8+ T-cells and reducing the presence of suppressive immune cells like Tregs and MDSCs.[5][9] Its dual action on PD-L1 and VISTA pathways offers a multi-pronged approach to overcoming tumor-induced immune evasion.

Logical Relationship Diagram

While initial clinical data are encouraging, further research is needed to optimize dosing strategies, identify predictive biomarkers, and explore combination therapies to fully realize the therapeutic potential of CA-170. Notably, some independent studies have raised questions about the direct binding of CA-170 to PD-L1, suggesting that while the downstream immunological effects are observed, the precise molecular interaction may require further elucidation.[12] Continued investigation into its mechanism and clinical application is critical for its development as a next-generation cancer immunotherapy.

References

- 1. CA-170 - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. curis.com [curis.com]

- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 11. curis.com [curis.com]

- 12. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

VISTA as a therapeutic target in oncology

An In-depth Technical Guide to VISTA as a Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is an immune checkpoint molecule of the B7 family with a unique expression pattern and mechanism of action distinct from PD-1/PD-L1 and CTLA-4.[1][2] Primarily expressed on hematopoietic cells, with the highest levels on myeloid cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), VISTA is also found on T lymphocytes, particularly naïve and regulatory T cells (Tregs).[3][4][5] It functions as both a ligand and a receptor to potently suppress T cell activation and maintain immune quiescence.[6][7] In the tumor microenvironment (TME), VISTA contributes to an immunosuppressive landscape, and its expression has been correlated with both poor and favorable prognoses depending on the cancer type, highlighting its complex role.[3][8] Upregulation of VISTA has been identified as a potential mechanism of acquired resistance to anti-PD-1 and anti-CTLA-4 therapies, making it a compelling target for novel cancer immunotherapies.[2][8] Several therapeutic agents, including monoclonal antibodies and small molecules, are now in preclinical and clinical development to harness the potential of VISTA blockade, either as monotherapy or in combination with other checkpoint inhibitors.[8][9][10]

VISTA Biology and Mechanism of Action

VISTA is a type I transmembrane protein that can function as both a receptor on T cells and a ligand on antigen-presenting cells (APCs) and tumor cells.[7] Its extracellular domain consists of a single IgV-like domain, homologous to PD-L1, while its cytoplasmic tail contains signaling motifs distinct from other immune checkpoint proteins.[3][11]

Dual Receptor/Ligand Function:

-

As a Ligand: When expressed on APCs or tumor cells, VISTA can bind to receptors on T cells, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) in the acidic TME, and V-Set and Immunoglobulin domain containing 3 (VSIG-3), to deliver an inhibitory signal.[8][9][12] This suppresses T cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[6][13]

-

As a Receptor: When expressed on T cells, VISTA can receive signals that intrinsically suppress T cell activation.[14] This is particularly important for maintaining the quiescence of naïve T cells, a role not attributed to PD-1 or CTLA-4.[3][15]

The interaction of VISTA with some of its binding partners is pH-dependent, with enhanced binding in the acidic conditions characteristic of the TME, suggesting a potent regulatory role specifically within tumors.[3][16]

Signaling Pathways

VISTA's intracellular signaling mechanisms are complex and differ between cell types. The cytoplasmic domain lacks canonical ITIM or ITSM motifs but contains a Src homology 2 (SH2) binding motif (YxxQ) and three SH3 binding motifs (PxxP), indicating a capacity for intracellular signal transduction.[3][11]

In Myeloid Cells: VISTA plays a critical role in regulating innate immunity by modulating Toll-like receptor (TLR) signaling. It dampens the TLR-mediated activation of key inflammatory pathways, including MAPK/AP-1 and IKK/NF-κB, by modulating the polyubiquitination of TRAF6.[14] This leads to reduced production of pro-inflammatory cytokines by myeloid cells, contributing to a suppressive TME.[14]

In T Cells and Tumor Cells (Cell-Intrinsic Signaling): Recent studies have identified a conserved four-amino-acid motif (NPGF) in the intracellular domain of VISTA.[1][6] This motif directly binds to the adapter protein NUMB, which in turn recruits the Rab11 endosomal recycling machinery. This interaction constrains the signaling of cell-intrinsic growth factor receptors, such as EGFR, by altering their phosphorylation and endocytic recycling, ultimately suppressing cell proliferation.[6] This mechanism can function independently of the immune system and canonical VISTA ligands.[1][6]

VISTA Expression in the Tumor Microenvironment

VISTA is predominantly expressed in hematopoietic cells and is consistently found at high levels on immune cells infiltrating tumors.[4][13] Its expression pattern is a key differentiator from other checkpoint molecules.

-

Myeloid Cells: The highest expression is on myeloid cells, including CD14+ monocytes, TAMs, and MDSCs.[5] This positions VISTA as a critical regulator of the innate immune response within the TME.

-

T Cells: Expression is found on naïve CD4+ and CD8+ T cells, as well as Foxp3+ Tregs.[5] VISTA expression on tumor-infiltrating Tregs is often higher than on their peripheral counterparts.[5] In some cancers, like NSCLC, the percentage of CD4+VISTA+ T cells is significantly increased in tumor tissue compared to adjacent normal tissue.[17]

-

Tumor Cells: While less common, VISTA expression has been detected directly on tumor cells in a subset of cancers, including NSCLC, ovarian, and endometrial cancers.[7][18] In NSCLC, approximately 21% of cases show expression on tumor cells, whereas 98% show expression in the stromal compartment.[7]

The prognostic value of VISTA expression is context-dependent. High expression can correlate with poor survival in melanoma and oral squamous cell carcinoma but is associated with improved outcomes in hepatocellular carcinoma and pancreatic cancer, likely reflecting a link between VISTA expression and the presence of a T-cell-infiltrated, or "hot," tumor microenvironment.[3][8]

Quantitative Data Summary

Table 1: Binding Affinities of VISTA-Targeting Antibodies

| Antibody/Agent | Type | Target(s) | Binding Affinity (Kd/EC50) | Reference(s) |

| HMBD-002 | IgG4 mAb | VISTA | Kd: 407 pM (Human), 549 pM (Mouse)EC50: 5.1 pM (Human), 3.5 pM (Mouse) | [19][20] |

| CI-8993 | IgG1 mAb | VISTA | Kd: 350 - 500 pM | [21] |

| CA-170 | Small Molecule | VISTA, PD-L1 | EC50: 82.9 ± 37.1 nM (VISTA) | [10] |

| 7E12 | Agonist mAb | Human VISTA | Kd: 0.44 nM | [22] |

| 7G5 | Agonist mAb | Human VISTA | Kd: 0.14 nM | [22] |

| 8G10 | Agonist mAb | Human VISTA | Kd: 0.98 nM | [22] |

Table 2: VISTA Expression in Select Human Cancers

| Cancer Type | Cell Type(s) | Method | Quantitative Finding | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | Tumor & Stroma | IHC/QIF | 98% of cases VISTA+ in stroma; 21% VISTA+ on tumor cells. | [7] |

| NSCLC | T Cells | Flow Cytometry | CD4+VISTA+ T cells significantly increased in tumor vs. peritumor tissue. | [17] |

| Breast Cancer (TNBC) | T Cells | IHC | ~5% of CD4+ and CD8+ T cells in the TME express VISTA. | [5] |

| Healthy Peripheral Blood | T Cells | Flow Cytometry | ~20% of CD4+ and ~20% of CD8+ T cells show low VISTA expression. | [5] |

Table 3: Summary of Clinical Trial Data for VISTA-Targeting Agents

| Agent | Trial Phase | Cancer Types | Key Quantitative Results | Reference(s) |

| CA-170 | Phase 2 | Advanced Solid Tumors, Hodgkin Lymphoma | Clinical Benefit Rate (SD or better): 68.18%. Two partial responses in Hodgkin Lymphoma. | [23] |

| CI-8993 | Phase 1 | Advanced Solid Tumors | Doses from 0.15 mg/kg to 0.6 mg/kg well tolerated. Rapid, transient ↑ in IL-6, IL-18, IP-10, MCP1. | [10][12] |

| HMBD-002 | Phase 1 | Advanced Solid Malignancies | Currently enrolling; preclinical data showed potent monotherapy and combination anti-tumor activity. | [8][24][25] |

Experimental Protocols

Protocol 1: Immunohistochemistry (IHC) for VISTA in FFPE Tissue

This protocol outlines a standard method for detecting VISTA protein in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue sections.

Materials:

-

FFPE tissue slides (5 µm sections) on charged slides.

-

Clearing reagents (e.g., Xylene or Histoclear II).

-

Rehydration reagents: 100%, 90%, 70% Ethanol.

-

Antigen Retrieval Buffer: 10mM Sodium Citrate, pH 6.0.

-

Endogenous Peroxidase Block: 0.3% H₂O₂ in PBS.

-

Blocking Buffer: 10% Normal Goat Serum in PBS.

-

Primary Antibody: Rabbit anti-VISTA recombinant monoclonal (e.g., Clone BLR035F) diluted in Blocking Buffer.[26]

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.[26]

-

Substrate: Diaminobenzidine (DAB) kit.

-

Counterstain: Hematoxylin.

-

Mounting Medium.

Methodology:

-

Deparaffinization and Rehydration:

-

Heat slides at 60°C for 20 minutes.

-

Immerse slides in Xylene (or substitute) 2 x 5 minutes.

-

Immerse in 100% Ethanol 2 x 5 minutes.

-

Immerse in 95% Ethanol 1 x 5 minutes.

-

Immerse in 70% Ethanol 1 x 5 minutes.

-

Rinse in distilled water for 5 minutes.[27]

-

-

Antigen Retrieval:

-

Place slides in a pressure cooker or steamer containing Sodium Citrate buffer.

-

Heat to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 minutes).

-

-

Staining:

-

Rinse slides in PBS.

-

Incubate slides in 0.3% H₂O₂ for 15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS 3 x 5 minutes.

-

Incubate with Blocking Buffer for 1 hour at room temperature.

-

Drain blocking buffer and apply diluted primary anti-VISTA antibody. Incubate overnight at 4°C in a humidified chamber.

-

Rinse with PBS 3 x 5 minutes.

-

Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Rinse with PBS 3 x 5 minutes.

-

-

Visualization and Counterstaining:

-

Prepare DAB substrate according to the manufacturer's instructions and apply to slides for 2-10 minutes, or until desired brown stain intensity is reached.

-

Rinse slides with distilled water.

-

Counterstain with Hematoxylin for 1-2 minutes.

-

"Blue" the stain by rinsing in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded ethanols (70%, 95%, 100%) and clear with xylene.

-

Apply a coverslip using a permanent mounting medium.

-

Protocol 2: In Vitro T-Cell Suppression Assay

This assay measures the ability of VISTA to suppress T-cell activation and proliferation, and the reversal of this suppression by a blocking antibody.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs).

-

T-cell isolation kit (negative selection).

-

96-well flat-bottom tissue culture plates.

-

Stimulating antibody: Anti-human CD3 (e.g., OKT3 clone), functional grade.

-

Recombinant protein: VISTA-Ig fusion protein or Control-Ig.[13]

-

Blocking antibody: Anti-VISTA monoclonal antibody.

-

Proliferation dye: Carboxyfluorescein succinimidyl ester (CFSE).

-

Complete RPMI-1640 medium.

Methodology:

-

Cell Preparation:

-

Isolate T cells from healthy donor PBMCs using a negative selection kit.

-

Label isolated T cells with CFSE dye according to the manufacturer's protocol.

-

-

Plate Coating:

-

Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) and VISTA-Ig or Control-Ig (e.g., 10 µg/mL) in sterile PBS.[13]

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

Wash wells three times with sterile PBS before adding cells.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled T cells in complete RPMI medium.

-

Add 2 x 10⁵ T cells to each well of the coated plate.

-

For blockade experiments, add anti-VISTA antibody or isotype control antibody to the appropriate wells at desired concentrations (e.g., 10 µg/mL).

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C, 5% CO₂ for 3-5 days.

-

Harvest cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

-

Alternatively, collect supernatant at 48-72 hours to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or Cytometric Bead Array (CBA).[17]

-

Conclusion and Future Directions

VISTA is a unique and compelling immune checkpoint target with non-redundant functions compared to the well-established PD-1 and CTLA-4 pathways.[2] Its high expression on myeloid cells within the TME suggests that targeting VISTA could remodel the innate immune landscape, overcoming a key mechanism of immune evasion and resistance to existing immunotherapies.[4][14] The ongoing clinical trials of anti-VISTA antibodies and small molecules are beginning to provide crucial safety and efficacy data, paving the way for the next generation of cancer immunotherapy.[12][28] Future research will need to focus on identifying predictive biomarkers to select patients most likely to respond to VISTA blockade, optimizing combination strategies with other immunotherapies, and further elucidating the complexities of its signaling pathways to refine therapeutic approaches.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead [frontiersin.org]

- 3. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoregulatory Functions of VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VISTA-induced tumor suppression by a four amino acid intracellular motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 9. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Therapeutic Potential of HMBD-002 in VISTA-expressing Cancers [prnewswire.com]

- 10. Curis Announces Updated Data with Additional Encouraging Clinical Activity in Phase 1/2 Study of CA-4948 Monotherapy - BioSpace [biospace.com]

- 11. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Methodology for in vitro Assessment of Human T Cell Activation and Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. matilda.science [matilda.science]

- 17. The expression of VISTA on CD4+ T cells is associated with poor prognosis and immune status in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Agonistic nanobodies and antibodies to human VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 25. jitc.bmj.com [jitc.bmj.com]

- 26. fortislife.com [fortislife.com]

- 27. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 28. curis.com [curis.com]

Role of VISTA in myeloid cell-mediated immunosuppression

An In-depth Technical Guide: The Role of VISTA in Myeloid Cell-Mediated Immunosuppression

Abstract

V-domain Ig Suppressor of T-cell Activation (VISTA), a member of the B7 family of immune checkpoint molecules, is a critical regulator of immune homeostasis. Uniquely, VISTA is predominantly expressed within the hematopoietic compartment, with particularly high levels on myeloid cells such as macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[1][2] This expression pattern distinguishes it from other well-known checkpoints like PD-1 and CTLA-4 and positions VISTA as a key mediator of innate immune suppression. VISTA exerts its function through multiple mechanisms, including the negative regulation of Toll-like receptor (TLR) signaling, modulation of myeloid cell chemotaxis and differentiation, and the promotion of a suppressive cytokine environment.[1][3][4] By fostering a tolerogenic state in myeloid cells, VISTA significantly contributes to the immunosuppressive tumor microenvironment (TME), thereby hampering anti-tumor T-cell responses. This guide provides a detailed examination of the molecular pathways, functional consequences, and experimental methodologies related to VISTA's role in myeloid cell-mediated immunosuppression, highlighting its importance as a therapeutic target for cancer immunotherapy.

Introduction

The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. However, a significant number of patients do not respond to therapies targeting the PD-1/PD-L1 and CTLA-4 pathways, indicating that other non-redundant immune-suppressive mechanisms are at play.[3] VISTA (also known as PD-1H or VSIR) has emerged as a promising target due to its distinct expression profile and immunoregulatory functions.[5][6] Unlike checkpoints that primarily regulate T-cell effector function, VISTA is highly expressed on myeloid lineage cells, which are crucial architects of the tumor microenvironment.[7][8]

VISTA's activity on myeloid cells creates a formidable barrier to effective anti-tumor immunity by suppressing the production of pro-inflammatory mediators, promoting the differentiation of suppressive cell types like MDSCs and M2-like tumor-associated macrophages (TAMs), and inhibiting T-cell activation.[9][10][11] This technical guide will dissect the core molecular and cellular mechanisms by which VISTA on myeloid cells mediates immunosuppression, present quantitative data, detail key experimental protocols, and provide visual diagrams of the critical pathways and workflows involved.

VISTA Expression on Myeloid Subsets

VISTA is constitutively and highly expressed across various myeloid cell populations, particularly within the tumor microenvironment where its expression is often elevated compared to the periphery.[5] This high level of expression on tumor-infiltrating myeloid cells is a key feature of its biology.[12]

| Myeloid Cell Subset | Key Characteristics of VISTA Expression | References |

| Monocytes/Macrophages | High expression on both patrolling and inflammatory monocytes. VISTA expression is associated with an M2-like, pro-tumoral macrophage phenotype. | [1][5][10] |

| Myeloid-Derived Suppressor Cells (MDSCs) | VISTA is highly expressed and functionally critical for the T-cell suppressive activity of both monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets. | [3][4][8][13] |

| Dendritic Cells (DCs) | Expression is found on myeloid conventional DCs (cDCs) and inflammatory DCs. VISTA promotes a tolerogenic DC phenotype with reduced capacity for T-cell stimulation. | [3][9][14] |

| Neutrophils | VISTA is expressed on neutrophils and contributes to the suppression of inflammatory responses. | [1][14] |

A study on patients with Acute Myeloid Leukemia (AML) demonstrated that the frequency of VISTA-expressing MDSCs is significantly higher compared to healthy controls, underscoring its role in hematological malignancies.[13]

Molecular Mechanisms of VISTA-Mediated Immunosuppression

VISTA suppresses immune responses through both cell-intrinsic signaling within the myeloid cell and through interactions with ligands on other cells, notably T cells.

Ligand Interactions in the Tumor Microenvironment

VISTA's function can be mediated by its interaction with binding partners, a process that is uniquely regulated by the local environment.

-

P-selectin glycoprotein (B1211001) ligand 1 (PSGL-1): In the characteristically acidic TME (pH ~6.0), VISTA binds to PSGL-1 expressed on T cells.[7][12] This pH-dependent interaction is a key mechanism for inhibiting T-cell activation specifically within the tumor, while having minimal effect at the physiological pH found in peripheral tissues.[7][15]

-

VSIG3 (V-set and Ig domain-containing 3): VISTA has also been shown to interact with VSIG3, which can suppress T-cell activation at neutral pH.[7][15]

Intrinsic Signaling Pathways in Myeloid Cells

VISTA acts as a crucial regulator of intracellular signaling cascades that dictate the myeloid cell's inflammatory status and function.

Inhibition of Toll-Like Receptor (TLR) Signaling: A primary mechanism of VISTA's suppressive function is its ability to dampen TLR-mediated inflammatory responses.[3][16][17] VISTA intrinsically modulates the polyubiquitination and protein levels of TNF receptor-associated factor 6 (TRAF6), a key adaptor protein downstream of the MyD88-dependent TLR signaling pathway.[3][6][9] By interfering with TRAF6, VISTA effectively suppresses the activation of the MAPK/AP-1 and IKK/NF-κB signaling cascades.[3][14] This leads to a profound reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα following TLR stimulation.[16][17]

Modulation of Chemotaxis and Migration: VISTA plays a critical role in regulating myeloid cell trafficking. Studies have shown that VISTA deficiency profoundly impairs the chemotactic response of macrophages and MDSCs to inflammatory chemokines like CCL2, CCL3, and CCL5.[1][2] This defect is not due to altered chemokine transcription but rather to disrupted recycling of chemokine receptors, such as CCR2 and CCR5, leading to reduced migration into the TME.[1]

Functional Consequences in the Tumor Microenvironment

The molecular activities of VISTA culminate in a potent, localized immunosuppressive network driven by myeloid cells.

Altered Cytokine and Chemokine Profile

By suppressing TLR signaling, VISTA fundamentally alters the cytokine and chemokine landscape. VISTA-deficient macrophages exhibit significantly increased production of inflammatory cytokines and chemokines upon stimulation.[5][16]

| Cytokine/Chemokine | Effect of VISTA Deficiency/Blockade in Myeloid Cells | References |

| Pro-inflammatory Cytokines | ||

| IL-6, IL-12, TNFα | Production is significantly increased upon TLR stimulation. | [16][17] |

| IL-23 | Production by myeloid DCs is increased. | [3][9] |

| Anti-inflammatory Cytokines | ||

| IL-10 | Production is reduced, shifting the balance towards inflammation. | [7] |

| Inflammatory Chemokines | ||

| CCL2, CCL3, CCL4, CCL5 | Levels are strikingly elevated in culture supernatants of VISTA KO macrophages at steady state. | [1][5] |

Promotion of Suppressive Myeloid Phenotypes

VISTA is instrumental in shaping the identity and function of myeloid cells within the TME.

-

Tumor-Associated Macrophages (TAMs): VISTA drives monocytes toward an M2-like macrophage phenotype, which is associated with tumor promotion and suppression of T-cell responses.[10][11]

-

Myeloid-Derived Suppressor Cells (MDSCs): VISTA promotes the differentiation and suppressive capacity of MDSCs, in part through the activation of STAT3 signaling.[4][18] Blockade of VISTA diminishes the T-cell suppressive functions of MDSCs.[3]

-

Dendritic Cells (DCs): VISTA fosters the development of tolerogenic DCs, which are poor activators of T cells and contribute to immune tolerance.[3][9]

Key Experimental Protocols for Studying VISTA Function

Investigating the role of VISTA in myeloid cells requires specific immunological and molecular biology techniques.

Protocol: Flow Cytometric Analysis of VISTA on Myeloid Subsets

This protocol allows for the quantification of VISTA expression on different myeloid cell populations isolated from tissues (e.g., tumors, spleen).

Methodology:

-

Tissue Dissociation: Harvest tumors or spleens and create single-cell suspensions using mechanical dissociation and enzymatic digestion (e.g., collagenase/DNase).

-

Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.

-

Cell Staining:

-

Perform a live/dead stain (e.g., using a viability dye) to exclude non-viable cells.

-

Block Fc receptors with anti-CD16/32 to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for murine myeloid cells includes:

-

-

Data Acquisition: Analyze the stained cells on a multi-color flow cytometer.

-

Data Analysis: Gate on live, CD45+ hematopoietic cells, then on CD11b+ myeloid cells. Further delineate subsets (e.g., MDSCs, macrophages) and quantify the percentage and mean fluorescence intensity (MFI) of VISTA expression on each population.[3][13]

Protocol: In Vivo Myeloid Cell Migration Assay

This assay assesses the role of VISTA in the migration of myeloid cells (e.g., MDSCs) to the tumor in vivo.

Methodology:

-

MDSC Isolation: Isolate MDSCs from the spleens of tumor-bearing wild-type (WT) and VISTA knockout (KO) mice.

-

Fluorescent Labeling: Label WT MDSCs with one fluorescent dye (e.g., CFSE) and VISTA KO MDSCs with another spectrally distinct dye (e.g., CellTrace™ Violet) at a 1 µM concentration.[1][2]

-

Cell Mixing and Transfer: Mix the two labeled populations at a 1:1 ratio. Adoptively transfer a total of 10 million mixed cells (5 million of each type) intravenously (i.v.) into tumor-bearing WT recipient mice.

-

Tumor Analysis: After a set time period (e.g., 24-48 hours), harvest the tumors and prepare single-cell suspensions.

-

Flow Cytometry: Analyze the tumor-infiltrating leukocytes by flow cytometry to determine the ratio of CFSE-labeled (WT) to Violet-labeled (VISTA KO) MDSCs that have migrated into the tumor. A change in the 1:1 ratio within the tumor indicates a difference in migratory capacity.[1][2]

Protocol: In Vitro Myeloid Cell Cytokine Production Assay

This method evaluates the intrinsic effect of VISTA on the production of inflammatory cytokines in response to a defined stimulus.

Methodology:

-

Cell Purification: Purify specific myeloid cell subsets (e.g., macrophages, DCs) from WT and VISTA KO mice using fluorescence-activated cell sorting (FACS) to achieve high purity (>99%).[3]

-

Cell Culture: Plate the purified cells (e.g., 10,000 cells/well) in a 96-well plate.

-

Stimulation: Stimulate the cells with a TLR agonist, such as CpG (TLR9 agonist, 1 µg/mL) or LPS (TLR4 agonist). If testing an antibody, an anti-VISTA blocking mAb (e.g., 20 µg/mL) or an isotype control can be added to cultures of WT cells.[3]

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-6, TNFα, IL-12) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Conclusion and Therapeutic Implications

VISTA is a potent, myeloid-intrinsic immune checkpoint that plays a multifaceted role in establishing and maintaining an immunosuppressive tumor microenvironment. By dampening TLR-mediated inflammation, promoting the differentiation of suppressive myeloid phenotypes, and impairing myeloid cell migration to tumors, VISTA presents a significant barrier to effective anti-tumor immunity.[1][3][9] These myeloid-centric functions are distinct from and complementary to the T-cell-focused mechanisms of PD-1 and CTLA-4.[19]

The high expression of VISTA on tumor-infiltrating myeloid cells, particularly in cancers resistant to current immunotherapies, makes it an attractive therapeutic target.[19][20] Targeting VISTA with antagonistic antibodies has the potential to reprogram the myeloid compartment from a suppressive to a pro-inflammatory state. This can augment the production of inflammatory mediators, enhance T-cell infiltration and activation, and potentially overcome adaptive resistance to other checkpoint inhibitors.[3][19] The development of VISTA-targeting agents, therefore, represents a promising strategy to broaden the efficacy of cancer immunotherapy.

References

- 1. Defining the Signature of VISTA on Myeloid Cell Chemokine Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Defining the Signature of VISTA on Myeloid Cell Chemokine Responsiveness [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Frontiers | Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights [frontiersin.org]

- 5. oaepublish.com [oaepublish.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. VISTA drives macrophages towards a pro-tumoral phenotype that promotes cancer cell phagocytosis yet down-regulates T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. VISTA is highly expressed on MDSCs and mediates an inhibition of T cell response in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The VISTA/VSIG3/PSGL-1 axis: crosstalk between immune effector cells and cancer cells in invasive ductal breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. VISTA promotes the metabolism and differentiation of myeloid-derived suppressor cells by STAT3 and polyamine-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. VISTA Targeting of T-cell Quiescence and Myeloid Suppression Overcomes Adaptive Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural biology of COR170 binding to its targets

No Information Available on "COR170"

A comprehensive search for the structural biology and binding targets of a compound designated "this compound" has yielded no specific results. It is possible that this is a typographical error or a confidential internal designation. However, significant research is available for a similarly named compound, CA-170, an investigational oral small molecule immune checkpoint inhibitor.

This guide will summarize the available information on CA-170, including its proposed targets, the controversy surrounding its binding mechanism, and the experimental approaches used to study it. Due to the lack of publicly available structural data, a detailed technical guide with quantitative binding data and specific experimental protocols cannot be provided at this time.

Overview of CA-170

CA-170 is a first-in-class, orally bioavailable small molecule designed to target the immune checkpoint pathways involving Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3][4] These pathways are crucial for regulating T-cell responses, and their inhibition is a key strategy in cancer immunotherapy. By blocking these checkpoints, CA-170 is intended to restore the ability of T-cells to recognize and attack tumor cells.[1][5]

Proposed Mechanism of Action

CA-170 is described as an antagonist of the PD-L1 and VISTA pathways.[3][4][5] In preclinical studies, it has been shown to rescue the proliferation and effector functions of T-cells that are suppressed by PD-L1, PD-L2, or VISTA.[3][4][5] The proposed mechanism involves the inhibition of signaling mediated by these checkpoint proteins, leading to enhanced T-cell activation and anti-tumor immunity.[1][5] One study suggests that CA-170 may function by inducing the formation of a defective ternary complex between PD-1 and PD-L1, thereby blocking downstream signaling without preventing the initial protein-protein interaction.[5]

The Controversy Surrounding CA-170's Binding to PD-L1

There is conflicting evidence in the scientific literature regarding the direct binding of CA-170 to its primary target, PD-L1.

-

Evidence Against Direct Binding: A study published in the journal Molecules utilized Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF) assays to investigate the interaction between CA-170 and human PD-L1 (hPD-L1).[6][7] The researchers reported no observable binding of CA-170 to hPD-L1, even at high concentrations.[6] They concluded that CA-170 does not directly interact with PD-L1 in a way that would disrupt the PD-1/PD-L1 complex.[6][8]

-

Evidence Supporting Functional Interaction: In contrast, other studies have reported that CA-170 functionally blocks PD-L1 signaling in cellular assays and shows binding to PD-L1 in a cellular context.[5] These findings suggest that while the direct binding affinity may be low or difficult to detect with certain biophysical methods, CA-170 is still able to modulate the PD-1/PD-L1 pathway's function.

This discrepancy highlights the complexity of studying small molecule interactions with large protein interfaces and suggests that the mechanism of action of CA-170 may be more nuanced than simple competitive antagonism.

Experimental Methodologies

The following experimental techniques have been mentioned in the literature for studying CA-170 and its interaction with its targets.

Biophysical and Biochemical Assays

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to assess the binding of CA-170 to 15N-labeled hPD-L1.[6] The absence of chemical shift perturbations in the NMR spectra was interpreted as a lack of direct binding.[6]

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay: A proximity-based assay used to measure the disruption of the PD-1/PD-L1 interaction.[6][7]

Cell-Based Assays

-

T-cell Proliferation and Activation Assays: Used to measure the ability of CA-170 to rescue T-cell functions (e.g., proliferation, IFN-γ secretion) in the presence of inhibitory checkpoint proteins like PD-L1 and VISTA.[3][4][5]

Signaling Pathway and Experimental Workflow

Due to the lack of detailed structural information, a precise diagram of CA-170 binding cannot be created. However, a generalized representation of the PD-1/PD-L1 signaling pathway that CA-170 is intended to disrupt is provided below.

References

- 1. Ca-170 | C12H20N6O7 | CID 126843231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. curis.com [curis.com]

- 5. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vivo Evidence for COR170 Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the potential in vivo assessment of the anti-tumor activity of COR170. As of the latest available public information, specific in vivo studies demonstrating the anti-tumor efficacy of this compound have not been published. Therefore, the experimental data presented herein is illustrative, and the protocols are based on established methodologies for evaluating novel anti-cancer agents.

Introduction to this compound and its Target: The Cannabinoid Receptor 2 (CB2)

This compound is a selective inverse agonist for the Cannabinoid Receptor 2 (CB2). The role of the endocannabinoid system, and specifically the CB2 receptor, in cancer is an area of active investigation. The CB2 receptor is primarily expressed in the immune system and is often overexpressed in various pathological states, including several types of cancer.[1]

The scientific literature presents a complex and sometimes contradictory role for the CB2 receptor in oncology. Some studies suggest that activation of the CB2 receptor can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and autophagy in several cancer types.[1] Conversely, other research indicates that CB2 receptor activation might promote tumor progression in certain contexts, such as colon cancer.[2][3] Furthermore, in non-small cell lung cancer, the CB2 receptor in the tumor microenvironment may act as an immunosuppressor, thereby promoting tumor growth.[4] In HER2-positive breast cancer, elevated CB2 expression has been associated with a poor prognosis.[5]

This dual role of the CB2 receptor underscores the importance of rigorous in vivo evaluation of selective modulators like this compound to determine their therapeutic potential in specific cancer types.

Hypothetical In Vivo Anti-Tumor Activity of this compound

Given the lack of public data, we present a hypothetical summary of results that would be expected from a preclinical in vivo study of this compound in a tumor xenograft model. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Tumor Growth Inhibition in a Human Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| Vehicle Control | - | 1500 ± 250 | - | - |

| This compound | 10 | 950 ± 180 | 36.7 | <0.05 |

| This compound | 30 | 600 ± 120 | 60.0 | <0.01 |

| Positive Control | - | 450 ± 90 | 70.0 | <0.001 |

Table 2: Survival Analysis in an Orthotopic Tumor Model

| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) | Statistical Significance (p-value) |

| Vehicle Control | - | 30 | - | - |

| This compound | 30 | 45 | 50 | <0.05 |

| Positive Control | - | 55 | 83.3 | <0.01 |

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies for key experiments that would be conducted to evaluate the in vivo anti-tumor activity of this compound.

3.1. Xenograft Mouse Model of Cancer

-

Objective: To evaluate the effect of this compound on the growth of human tumors in an in vivo setting.

-

Cell Lines: A panel of human cancer cell lines with varying levels of CB2 receptor expression should be selected.

-

Animals: Immunodeficient mice (e.g., athymic nude or NSG mice) are typically used to prevent rejection of the human tumor cells.[6][7]

-

Procedure:

-

Human cancer cells are cultured and harvested during their exponential growth phase.

-

A specific number of cells (e.g., 1x10⁶) are suspended in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take and growth.[8]

-

The cell suspension is subcutaneously injected into the flank of the mice.[9]

-

Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 80-100 mm³), mice are randomized into treatment and control groups.[10]

-

-

Treatment Administration:

-

This compound would be formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

The dosing schedule (e.g., daily, twice daily) and duration of treatment would be based on pharmacokinetic and tolerability studies.

-

-

Endpoints:

-

Primary endpoint: Tumor growth inhibition.

-

Secondary endpoints: Body weight (as a measure of toxicity), overall survival, and analysis of biomarkers from tumor tissue at the end of the study.

-

3.2. Immunohistochemical Analysis of Tumors

-

Objective: To assess the effect of this compound on biomarkers related to its mechanism of action within the tumor microenvironment.

-

Procedure:

-

At the end of the in vivo study, tumors are excised, fixed in formalin, and embedded in paraffin.

-

Thin sections of the tumors are prepared and mounted on slides.

-

Immunohistochemical staining is performed using antibodies against relevant biomarkers such as Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and CD31 (angiogenesis marker).

-

The stained slides are imaged, and the expression of the biomarkers is quantified.

-

Visualization of Pathways and Workflows

4.1. Cannabinoid Signaling Pathway

The following diagram illustrates a simplified cannabinoid signaling pathway, highlighting the central role of the CB2 receptor.

Caption: Simplified Cannabinoid Signaling via the CB2 Receptor.

4.2. Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the logical flow of a typical in vivo study to assess the anti-tumor activity of a compound like this compound.

Caption: General Experimental Workflow for In Vivo Studies.

Conclusion

While direct in vivo evidence for the anti-tumor activity of this compound is not yet in the public domain, its mechanism of action as a selective CB2 receptor inverse agonist makes it a compound of interest for oncological research. The complex role of the CB2 receptor in different cancers necessitates a thorough and systematic in vivo evaluation. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to investigate the potential of this compound as an anti-cancer agent. Future studies should focus on a broad panel of cancer models to elucidate the specific contexts in which CB2 modulation may be therapeutically beneficial.

References

- 1. researchgate.net [researchgate.net]

- 2. CB2 cannabinoid receptor activation promotes colon cancer progression via AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Frontiers | Cannabinoid receptor 2 plays a pro-tumorigenic role in non-small cell lung cancer by limiting anti-tumor activity of CD8+ T and NK cells [frontiersin.org]

- 5. cannabisclinicians.org [cannabisclinicians.org]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: COR170 In Vitro T-Cell Proliferation Assay

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for assessing the effect of the hypothetical compound COR170 on T-cell proliferation in vitro. The assay utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry. Peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and proliferation. The protocol outlines the necessary reagents, step-by-step instructions for cell preparation, stimulation, this compound treatment, and data analysis. Representative data are included to demonstrate the expected outcomes. This method is crucial for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of new compounds.

Introduction

T-cell activation and subsequent proliferation are fundamental processes in the adaptive immune response. In vitro T-cell proliferation assays are essential tools in immunology and drug discovery for evaluating the potential of therapeutic candidates to modulate immune function. One common method for tracking T-cell proliferation is the use of vital dyes like CFSE. CFSE covalently labels intracellular proteins, and with each cell division, the fluorescence intensity is halved in daughter cells. This allows for the quantitative analysis of cell proliferation via flow cytometry.[1][2][3][4][5]

T-cell activation can be initiated in vitro by mimicking the signals provided by antigen-presenting cells (APCs). This is typically achieved using antibodies targeting the T-cell receptor (TCR) complex, such as anti-CD3, in combination with co-stimulatory signals provided by antibodies like anti-CD28.[6][7][8][9] This application note describes a robust protocol for evaluating the impact of a novel compound, this compound, on human T-cell proliferation.

Experimental Workflow

Figure 1. Experimental workflow for the in vitro T-cell proliferation assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |

| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| L-Glutamine | Thermo Fisher Scientific | 25030081 |

| Anti-Human CD3 Antibody (clone OKT3) | BioLegend | 317303 |

| Anti-Human CD28 Antibody (clone CD28.2) | BioLegend | 302902 |

| CellTrace™ CFSE Cell Proliferation Kit | Thermo Fisher Scientific | C34554 |

| Human IL-2 | R&D Systems | 202-IL |

| Anti-Human CD4 Antibody (clone RPA-T4) | BioLegend | 300506 |

| Anti-Human CD8 Antibody (clone RPA-T8) | BioLegend | 301006 |

| Fixable Viability Dye | Thermo Fisher Scientific | L34975 |

| This compound | In-house | N/A |

| DMSO (vehicle control) | Sigma-Aldrich | D2650 |

| Phytohemagglutinin (PHA) (positive control) | Sigma-Aldrich | L1668 |

Experimental Protocol

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.

-

Collect the mononuclear cell layer and transfer to a new conical tube.

-

Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.

-

Repeat the wash step.

-

Resuspend the cell pellet in complete RPMI 1640 medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

-

Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

CFSE Labeling

-

Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM.

-

Immediately vortex the cells and incubate for 10 minutes at 37°C, protected from light.

-

To stop the labeling reaction, add 5 volumes of ice-cold complete RPMI 1640 medium.

-

Incubate on ice for 5 minutes.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with complete RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

T-Cell Stimulation and this compound Treatment

-

Coat a 96-well U-bottom plate with anti-human CD3 antibody at a concentration of 1 µg/mL in sterile PBS (50 µL/well).

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

-

Just before use, wash the wells twice with 200 µL of sterile PBS.

-

Add 100 µL of the CFSE-labeled PBMC suspension to each well.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium with the corresponding DMSO concentration.

-

Add 50 µL of anti-human CD28 antibody to a final concentration of 2 µg/mL to all stimulated wells.

-

Set up the following controls:

-

Unstimulated control: CFSE-labeled cells with no anti-CD3/CD28 stimulation.

-

Stimulated control: CFSE-labeled cells with anti-CD3/CD28 stimulation and vehicle.

-

Positive control: CFSE-labeled cells stimulated with PHA (5 µg/mL).

-

-

Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.[2]

Flow Cytometry Analysis

-

After incubation, harvest the cells and transfer to V-bottom plates.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature, protected from light.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Resuspend the cells in 50 µL of FACS buffer containing fluorescently labeled anti-CD4 and anti-CD8 antibodies.

-

Incubate for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-